2-N-ethylpyridine-2,3-diamine dihydrochloride
Overview
Description
2-N-ethylpyridine-2,3-diamine dihydrochloride is a chemical compound that belongs to the family of pyridine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-ethylpyridine-2,3-diamine dihydrochloride typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The process is monitored using advanced analytical techniques such as NMR, HPLC, and LC-MS to ensure the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-N-ethylpyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-ethylpyridine-2,3-dione, while reduction reactions may produce N-ethylpyridine-2,3-diamine.
Scientific Research Applications
2-N-ethylpyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-N-ethylpyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-N-ethylpyridine-2,3-diamine dihydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-N-ethylpyridine-2,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-9-7-6(8)4-3-5-10-7;;/h3-5H,2,8H2,1H3,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLLFQDQWRRCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197720-71-0 | |
Record name | N2-ethylpyridine-2,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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